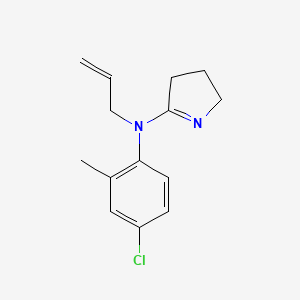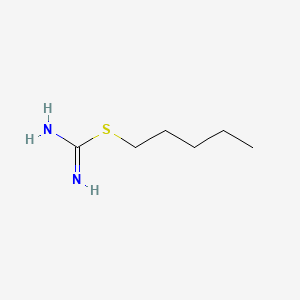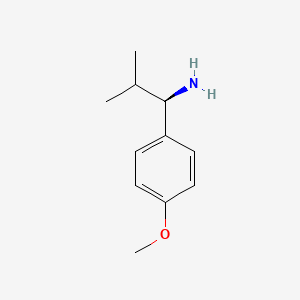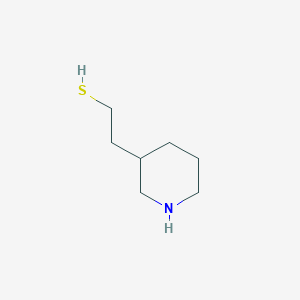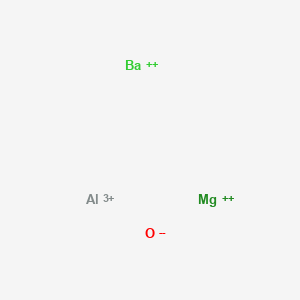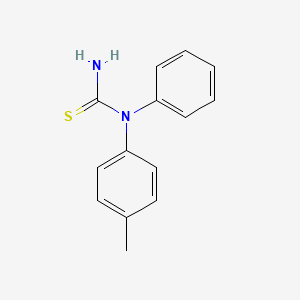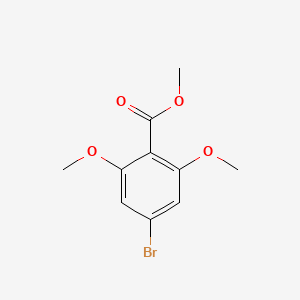
Methyl 4-bromo-2,6-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-2,6-dimethoxybenzoate: is an organic compound with the molecular formula C10H11BrO4 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2,6 on the benzene ring are substituted with a bromine atom and methoxy groups, respectively. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of 2,6-dimethoxybenzoic acid: The starting material, 2,6-dimethoxybenzoic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2,6-dimethoxybenzoic acid.
Industrial Production Methods: Industrial production methods typically involve the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be used to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Methyl 4-bromo-2,6-dimethoxybenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Products like 4-amino-2,6-dimethoxybenzoate or 4-thio-2,6-dimethoxybenzoate.
Oxidation: Products like 4-bromo-2,6-dimethoxybenzaldehyde or 4-bromo-2,6-dimethoxybenzoic acid.
Reduction: Products like 4-bromo-2,6-dimethoxybenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 4-bromo-2,6-dimethoxybenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of biologically active molecules, including potential drug candidates for various diseases .
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Wirkmechanismus
The mechanism of action of methyl 4-bromo-2,6-dimethoxybenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Methyl 2,4-dimethoxybenzoate: Similar structure but with methoxy groups at positions 2 and 4 instead of 2 and 6.
Methyl 4-(bromomethyl)benzoate: Similar structure but with a bromomethyl group instead of a bromine atom.
Uniqueness: Methyl 4-bromo-2,6-dimethoxybenzoate is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and the types of chemical transformations it can undergo. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
81574-70-1 |
|---|---|
Molekularformel |
C10H11BrO4 |
Molekulargewicht |
275.10 g/mol |
IUPAC-Name |
methyl 4-bromo-2,6-dimethoxybenzoate |
InChI |
InChI=1S/C10H11BrO4/c1-13-7-4-6(11)5-8(14-2)9(7)10(12)15-3/h4-5H,1-3H3 |
InChI-Schlüssel |
GCWKUTQZTLIWAQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1C(=O)OC)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



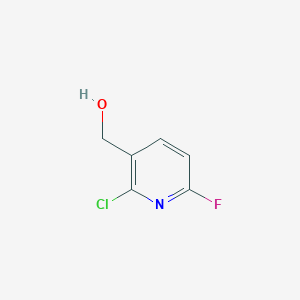
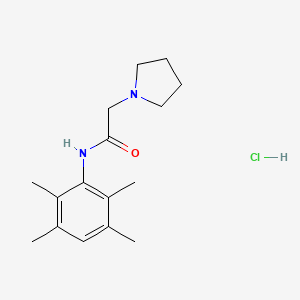
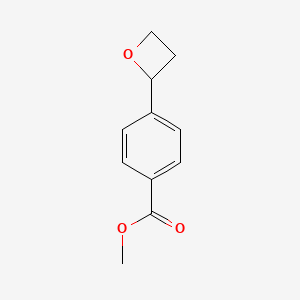
![4-[[(3-Hydroxypropyl)amino]methyl]phenol](/img/structure/B13975939.png)
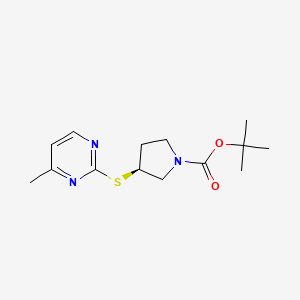
![6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13975951.png)
